molecular formula C5H7N B1234684 3-Pentenenitrile CAS No. 4635-87-4

3-Pentenenitrile

Cat. No. B1234684
Key on ui cas rn: 4635-87-4
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-UHFFFAOYSA-N
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Patent
US03947487

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mononitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:6]=[CH:7][CH:8]=[CH2:9].[CH:10]#[N:11]>>[C:10](#[N:11])[CH2:2][CH:3]=[CH:4][CH3:5].[CH3:6][CH:7]([CH:8]=[CH2:9])[C:10]#[N:11]

Inputs

Step One
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Six
Name
mononitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CC=CC)#N
Name
Type
product
Smiles
CC(C#N)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947487

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mononitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:6]=[CH:7][CH:8]=[CH2:9].[CH:10]#[N:11]>>[C:10](#[N:11])[CH2:2][CH:3]=[CH:4][CH3:5].[CH3:6][CH:7]([CH:8]=[CH2:9])[C:10]#[N:11]

Inputs

Step One
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Six
Name
mononitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CC=CC)#N
Name
Type
product
Smiles
CC(C#N)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947487

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mononitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:6]=[CH:7][CH:8]=[CH2:9].[CH:10]#[N:11]>>[C:10](#[N:11])[CH2:2][CH:3]=[CH:4][CH3:5].[CH3:6][CH:7]([CH:8]=[CH2:9])[C:10]#[N:11]

Inputs

Step One
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Six
Name
mononitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CC=CC)#N
Name
Type
product
Smiles
CC(C#N)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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